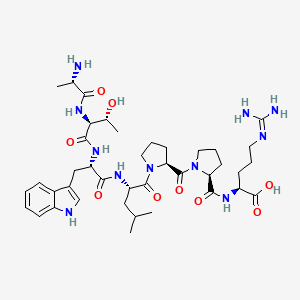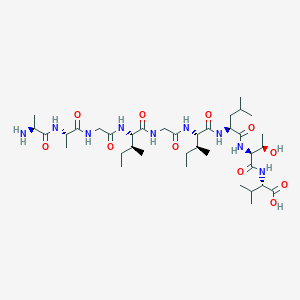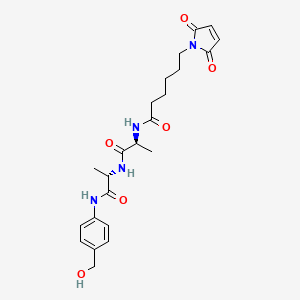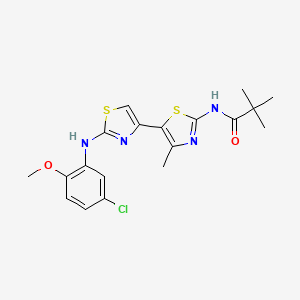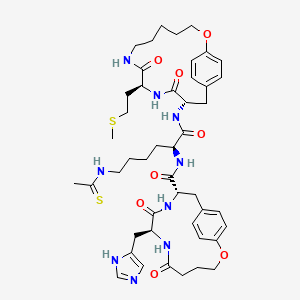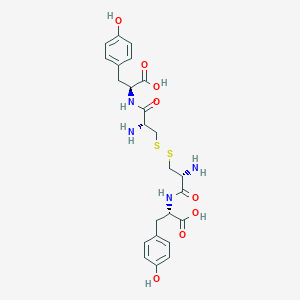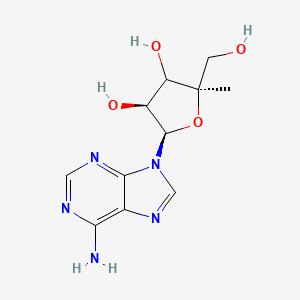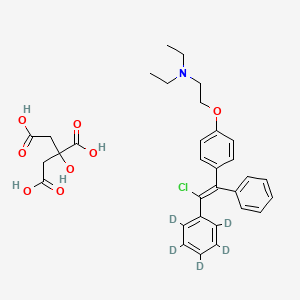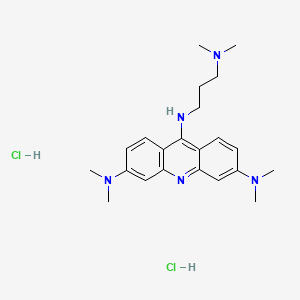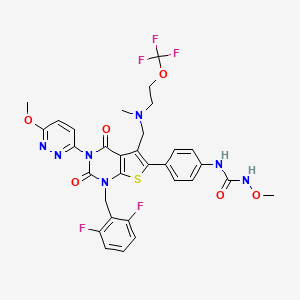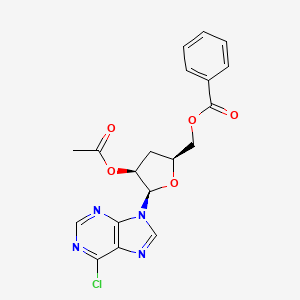
Thyminose-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thyminose-13C, also known as Deoxyribose-13C, is a carbon-13 labeled form of Thyminose. Thyminose is an endogenous metabolite, meaning it is naturally produced within organisms. The carbon-13 isotope is a stable, non-radioactive isotope of carbon, which makes this compound particularly useful in various scientific research applications, especially in metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thyminose-13C involves the incorporation of the carbon-13 isotope into the Thyminose molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the synthesis of deoxyribose. The reaction conditions typically involve controlled environments to ensure the precise incorporation of the isotope.
Industrial Production Methods: Industrial production of this compound is generally carried out in specialized facilities equipped to handle isotopic labeling. The process involves the use of carbon-13 enriched substrates and sophisticated purification techniques to obtain high-purity this compound. The production is often done under stringent quality control to ensure consistency and reliability .
化学反応の分析
Types of Reactions: Thyminose-13C can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or aldehydes.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent but may involve nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield deoxyribonolactone, while reduction can produce deoxyribitol .
科学的研究の応用
Thyminose-13C has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biochemical pathways.
Biology: Helps in understanding the metabolic flux and the role of deoxyribose in nucleic acid metabolism.
Medicine: Utilized in pharmacokinetic studies to investigate the distribution and metabolism of drugs.
Industry: Employed in the development of new pharmaceuticals and in the study of metabolic engineering processes
作用機序
The mechanism of action of Thyminose-13C involves its incorporation into metabolic pathways where it acts as a tracer. By tracking the carbon-13 isotope, researchers can gain insights into the metabolic processes and pathways involved. The molecular targets include enzymes and intermediates in the deoxyribose metabolic pathway, and the pathways involved are primarily those related to nucleic acid metabolism .
類似化合物との比較
Deoxyribose: The non-labeled form of Thyminose.
Ribose-13C: Another carbon-13 labeled sugar used in similar metabolic studies.
Glucose-13C: A widely used carbon-13 labeled compound for studying glucose metabolism.
Uniqueness: Thyminose-13C is unique due to its specific labeling of the deoxyribose molecule, which makes it particularly useful for studying DNA and RNA metabolism. Unlike other labeled sugars, this compound provides specific insights into the pathways involving deoxyribose, making it invaluable for nucleic acid research .
特性
分子式 |
C5H10O4 |
|---|---|
分子量 |
135.12 g/mol |
IUPAC名 |
(3S,4R)-3,4,5-trihydroxy(113C)pentanal |
InChI |
InChI=1S/C5H10O4/c6-2-1-4(8)5(9)3-7/h2,4-5,7-9H,1,3H2/t4-,5+/m0/s1/i2+1 |
InChIキー |
ASJSAQIRZKANQN-VCIQXELJSA-N |
異性体SMILES |
C([13CH]=O)[C@@H]([C@@H](CO)O)O |
正規SMILES |
C(C=O)C(C(CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


